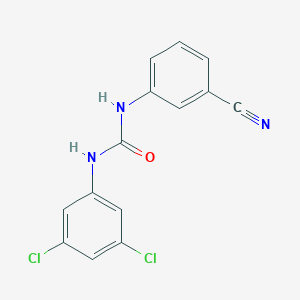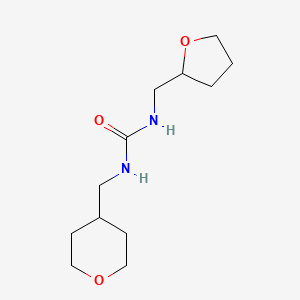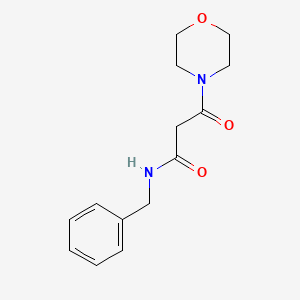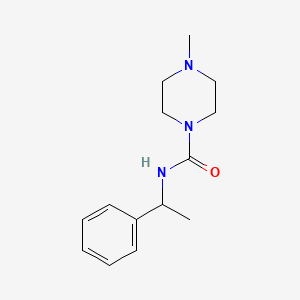
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea, also known as CDCDU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound belongs to the class of urea derivatives and exhibits remarkable biological activity, making it a promising candidate for drug development.
Mecanismo De Acción
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea exerts its biological activity by inhibiting various molecular targets, including protein kinase C (PKC), phosphodiesterase (PDE), and glycogen synthase kinase-3β (GSK-3β). Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in the regulation of gene expression.
Biochemical and Physiological Effects
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, suppression of inflammation, and improvement of insulin sensitivity. Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to modulate the activity of various signaling pathways, including the AKT/mTOR and Wnt/β-catenin pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has several advantages for use in laboratory experiments, including its potent biological activity, ease of synthesis, and low toxicity. However, one of the limitations of 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is its poor solubility in water, which can make it challenging to use in certain experimental settings.
Direcciones Futuras
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has significant potential for use in drug development, and several areas of future research can be explored. These include the development of novel analogs of 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea with improved solubility and bioavailability, the investigation of the molecular mechanisms underlying its anti-tumor and anti-inflammatory activity, and the evaluation of its potential use in combination with other drugs for the treatment of various diseases.
Conclusion
In conclusion, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea is a promising compound that exhibits potent biological activity and has potential applications in the treatment of cancer, diabetes, and inflammation. Further research is needed to fully understand its mechanisms of action and to develop novel analogs with improved properties.
Métodos De Síntesis
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea can be synthesized using various methods, including the reaction of 3,5-dichloroaniline with potassium cyanate, followed by the reaction with 3-cyanophenyl isocyanate. Another method involves the reaction of 3-cyanophenyl isocyanate with 3,5-dichloroaniline in the presence of a base.
Aplicaciones Científicas De Investigación
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been extensively studied for its potential use in the treatment of cancer, diabetes, and inflammation. Studies have shown that 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea exhibits potent anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, 1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea has been shown to have potential applications in the treatment of diabetes by improving insulin sensitivity.
Propiedades
IUPAC Name |
1-(3-cyanophenyl)-3-(3,5-dichlorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O/c15-10-5-11(16)7-13(6-10)19-14(20)18-12-3-1-2-9(4-12)8-17/h1-7H,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKLMFCYNAZGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-3-(3,5-dichlorophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(pyridine-4-carbonylamino)phenyl]pyridine-3-carboxamide](/img/structure/B6636419.png)
![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)

![1-[2-(1H-indol-3-yl)ethyl]-3-(3-phenylpropyl)urea](/img/structure/B6636447.png)
![2-[4-(4-fluorophenyl)piperazin-1-yl]-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B6636457.png)
![N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B6636470.png)